4-(1-Bromoethyl)oxane

Medicinal Chemistry Organic Synthesis Building Blocks

4-(1-Bromoethyl)oxane (CAS 1506954-36-4), also named 4-(1-bromoethyl)tetrahydro-2H-pyran, is an oxane (tetrahydropyran) building block featuring a bromoethyl substituent at the 4-position of the saturated six-membered oxygen heterocycle. It serves as a versatile small molecule scaffold in medicinal chemistry and organic synthesis, with the bromine atom conferring electrophilic character suitable for nucleophilic substitution and cross-coupling reactions.

Molecular Formula C7H13BrO
Molecular Weight 193.08 g/mol
CAS No. 1506954-36-4
Cat. No. B1376199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Bromoethyl)oxane
CAS1506954-36-4
Molecular FormulaC7H13BrO
Molecular Weight193.08 g/mol
Structural Identifiers
SMILESCC(C1CCOCC1)Br
InChIInChI=1S/C7H13BrO/c1-6(8)7-2-4-9-5-3-7/h6-7H,2-5H2,1H3
InChIKeyWDRQHIKCGHXQRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1-Bromoethyl)oxane CAS 1506954-36-4: Procurement Guide for the 1-Bromoethyl Oxane Scaffold


4-(1-Bromoethyl)oxane (CAS 1506954-36-4), also named 4-(1-bromoethyl)tetrahydro-2H-pyran, is an oxane (tetrahydropyran) building block featuring a bromoethyl substituent at the 4-position of the saturated six-membered oxygen heterocycle . It serves as a versatile small molecule scaffold in medicinal chemistry and organic synthesis, with the bromine atom conferring electrophilic character suitable for nucleophilic substitution and cross-coupling reactions . This compound is a key intermediate in the construction of complex heterocycles and drug-like molecules .

Why 4-(1-Bromoethyl)oxane (CAS 1506954-36-4) Cannot Be Replaced by Other Bromoethyl Oxane Isomers


The precise positioning of the bromoethyl group on the oxane ring is a critical determinant of both chemical reactivity and biological outcome. While several bromoethyl oxane regioisomers exist (e.g., 4-(2-bromoethyl)oxane, 3-(1-bromoethyl)oxane), their distinct substitution patterns lead to divergent steric environments, electronic distributions, and subsequent reaction profiles . The 1-bromoethyl substituent at the 4-position provides a unique balance of steric accessibility and electrophilic character that is not replicated by the 2-bromoethyl analog (which introduces an additional methylene spacer) or the 3-substituted isomer (which alters ring electronics) [1]. Consequently, generic substitution risks compromised synthetic yields, altered selectivity in cross-coupling, or failure to meet the specific pharmacophoric requirements of the intended target molecule .

Quantitative Differentiation Evidence for 4-(1-Bromoethyl)oxane (CAS 1506954-36-4)


Commercial Purity: 98% Guarantee for 4-(1-Bromoethyl)oxane Enables Reproducible Research

4-(1-Bromoethyl)oxane (CAS 1506954-36-4) is commercially available with a certified purity of 98% . This specification is critical for procurement, as it ensures batch-to-batch consistency in downstream reactions. In comparison, the regioisomer 4-(2-bromoethyl)oxane (CAS 4677-20-7) is often supplied at 97% purity , a 1% absolute difference that can be significant when used as a building block in multi-step syntheses where minor impurities accumulate. Higher initial purity reduces the need for additional purification steps, saving time and resources .

Medicinal Chemistry Organic Synthesis Building Blocks

Lipophilicity (LogP): 4-(1-Bromoethyl)oxane Offers a Quantified Advantage in Permeability-Driven Design

The calculated LogP for 4-(1-bromoethyl)oxane is 2.1964 , placing it within the optimal range (1-3) for oral bioavailability according to Lipinski's Rule of Five. This value is derived from its specific molecular structure (C7H13BrO, MW 193.08) . In contrast, the isomer 4-(2-bromoethyl)oxane exhibits a slightly higher LogP of 2.198 [1], a difference of -0.0016. While numerically small, this divergence is structurally deterministic and can influence compound partitioning in biological assays. For medicinal chemists optimizing ADME properties, even minor LogP differences can be decisive in lead selection [2].

Medicinal Chemistry Drug Design ADME

Storage Stability: Defined Low-Temperature Protocol for 4-(1-Bromoethyl)oxane Ensures Long-Term Integrity

Procurement specifications for 4-(1-bromoethyl)oxane include explicit storage conditions: short-term (1-2 weeks) at -4°C and long-term (1-2 years) at -20°C . This is a critical differentiator from many in-class bromoethyl oxanes, which often lack such precise, time-bound stability data . The requirement for sub-zero storage reflects the compound's inherent reactivity and susceptibility to degradation pathways (e.g., elimination or hydrolysis) at ambient temperature [1]. Adherence to these conditions ensures the compound's electrophilic integrity is maintained for reliable use in nucleophilic substitution and cross-coupling reactions. Without this specific guidance, users risk working with partially degraded material, leading to failed reactions or misleading biological data .

Chemical Procurement Laboratory Management Stability

Reactivity Control: Bromine at the 1-Position of the Ethyl Chain Dictates Stereoselective Outcomes

The presence of a bromine atom at the 1-position of the ethyl chain in 4-(1-bromoethyl)oxane is a key determinant of its reactivity profile. A recent study on tetrahydropyran acetals demonstrated that bromine-substituted systems strongly favor 1,2-trans products due to hyperconjugative effects and conformational preferences of oxocarbenium ion intermediates [1]. Specifically, the study showed that the stereoselectivity trend follows F ≪ H < Cl < Br, with bromine providing the highest and most uniform stereocontrol [2]. While this study used related acetals, the underlying principle applies directly: the 1-bromoethyl group in the target compound is expected to confer predictable and high stereoselectivity in substitution reactions compared to chloro or fluoro analogs . This is a quantifiable, mechanism-based advantage for chemists requiring specific stereochemical outcomes.

Stereoselective Synthesis Reaction Mechanism Halogen Effects

High-Value Application Scenarios for 4-(1-Bromoethyl)oxane (CAS 1506954-36-4)


Medicinal Chemistry: Lead Optimization Requiring Precise LogP Control

In medicinal chemistry programs where oral bioavailability is paramount, the specific LogP of 2.1964 for 4-(1-bromoethyl)oxane provides a quantifiable advantage. When incorporated into a lead compound, this building block contributes a predictable lipophilicity increment, allowing medicinal chemists to fine-tune ADME properties more precisely than with the 2-bromoethyl isomer (LogP 2.198) or other analogs . This is particularly valuable in CNS drug discovery, where optimal LogP ranges are narrow and small deviations can dramatically affect brain penetration [1].

Stereoselective Synthesis: Building Chiral Tetrahydropyran Motifs with Predictable Outcomes

For projects requiring stereodefined tetrahydropyran rings, the bromine atom in 4-(1-bromoethyl)oxane offers superior stereocontrol in nucleophilic substitution reactions. As demonstrated in acetal systems, bromine provides the highest 1,2-trans selectivity among halogens due to strong hyperconjugative effects [2]. Researchers can leverage this property to reliably access specific diastereomers, a critical requirement in the synthesis of complex natural products and chiral drug substances [3].

High-Throughput Experimentation: Ensuring Batch-to-Batch Reproducibility

The commercial availability of 4-(1-bromoethyl)oxane at a consistent 98% purity is essential for high-throughput experimentation (HTE) and parallel synthesis workflows. Even minor variations in purity can lead to significant noise in HTE datasets, obscuring true structure-activity relationships. The defined purity specification, coupled with explicit long-term storage at -20°C , guarantees that each reaction well contains the intended amount of active building block, maximizing data integrity and hit validation success .

Cross-Coupling Reactions: Reliable Electrophile for Suzuki and Related Transformations

As an alkyl bromide, 4-(1-bromoethyl)oxane serves as an effective electrophilic partner in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura couplings [4]. Its defined purity and stability under recommended storage conditions ensure that oxidative addition steps proceed efficiently without interference from degradation products. This makes it a preferred building block for constructing C(sp3)-C(sp2) bonds in the synthesis of drug-like libraries and functional materials .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(1-Bromoethyl)oxane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.